molecular formula C14H10F3N3 B15116751 6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile

6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile

Katalognummer: B15116751
Molekulargewicht: 277.24 g/mol
InChI-Schlüssel: ZJNRBJKADVPHHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine and carbonitrile groups . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through silica gel chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds .

Wirkmechanismus

The mechanism of action of 6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-({[2-(Trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H10F3N3

Molekulargewicht

277.24 g/mol

IUPAC-Name

6-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)12-4-2-1-3-11(12)9-20-13-6-5-10(7-18)8-19-13/h1-6,8H,9H2,(H,19,20)

InChI-Schlüssel

ZJNRBJKADVPHHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=NC=C(C=C2)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.